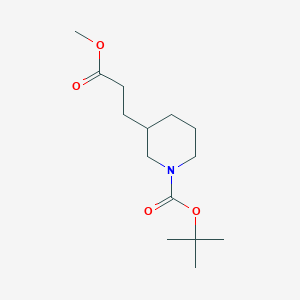

tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate

説明

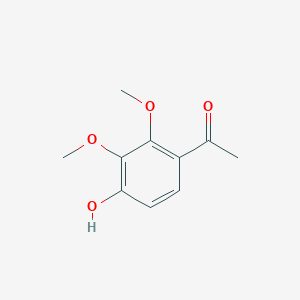

“tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate” is a chemical compound. It belongs to the category of biological chemicals and is a derivative of amino alcohols . It has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis Analysis

The synthesis of a similar compound, N-(叔丁氧羰基)乙醇胺, involves several steps . The process starts with the addition of benzyl chloride to diethanolamine, followed by heating to reflux for 1 to 1.5 hours. After cooling to 23-28°C, sulfuryl chloride is added. After the reaction is complete, liquid ammonia is passed through for 2.5 to 3.5 hours. After cooling again to 23-28°C, di-tert-butyl dicarbonate is added and stirred for 0.5 to 1 hour. Finally, hydrogen gas is passed through to remove the benzyl group .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has a molecular weight of 338.40 . The compound contains several functional groups, including a carbamate group, an amino group, and a benzyloxy group .Chemical Reactions Analysis

The compound has been used in palladium-catalyzed cross-coupling reactions with various aryl halides . This suggests that it can participate in a variety of chemical reactions, particularly those involving the formation of carbon-nitrogen bonds.Physical and Chemical Properties Analysis

The compound has a density of 1.042 g/mL at 25 °C . Other physical and chemical properties such as boiling point are not available from the current data.科学的研究の応用

Synthesis and Chemical Properties

tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate serves as a crucial intermediate in the synthesis of various chemical compounds. For instance, it's involved in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, showcasing its role in protecting the amino group during the synthesis process. This compound is synthesized through a series of reactions starting from 2-(2-aminoethoxy)ethanol, further reacting with di-tert-butyl dicarbonate in an ethanol solution. The overall yield of the process reaches 11.4% (Zhong-Qian Wu, 2011).

Additionally, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is identified as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). The compound is synthesized from commercially available materials through acylation, nucleophilic substitution, and reduction, with a total yield of the three steps being 81% (Bingbing Zhao et al., 2017).

Applications in Organic Synthesis

This chemical is extensively used in organic synthesis, demonstrating versatility and efficiency. For instance, tert-butyl phenylazocarboxylates, related to the compound , are described as versatile building blocks in synthetic organic chemistry. They are suitable for nucleophilic substitutions and radical reactions, thereby enabling the generation of aryl radicals under specific conditions. Such reactions include oxygenation, halogenation, carbohalogenation, and more, signifying the compound's significance in diverse chemical synthesis routes (Hannelore Jasch et al., 2012).

Moreover, the tert-butoxycarbonyl (Boc) group, closely related to the compound , is widely used as a protective group in organic synthesis. A novel method for the deprotection of the N-Boc group using silica gel in refluxing toluene has been reported, offering a simple and efficient approach with high yields. This indicates the compound's pivotal role in the synthesis and protection-deprotection cycles in organic chemistry (Z. Min, 2007).

作用機序

Target of Action

Tert-Butyl (2-(((benzyloxy)carbonyl)amino)ethyl)(2-hydroxyethyl)carbamate, also known as tert-butyl N-(2-hydroxyethyl)-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate, is a protected hydroxylamine It’s known to participate in c-n cross coupling reactions .

Mode of Action

The compound’s mode of action involves its interaction with various carbon nucleophiles. It participates in facile intramolecular cyclization with these nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids . This suggests that the compound may interact with its targets through a mechanism involving nucleophilic attack.

Biochemical Pathways

The compound’s ability to undergo c-n cross coupling reactions and form protected cyclic hydroxamic acids suggests that it may be involved in pathways related to nitrogen metabolism or pathways involving cyclic compounds .

Result of Action

The formation of protected cyclic hydroxamic acids suggests that the compound may have roles in the synthesis of these acids, which are known to have various biological activities .

Action Environment

The compound’s reactions are typically carried out under anhydrous conditions, suggesting that the presence of water could potentially influence its reactivity.

特性

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19(11-12-20)10-9-18-15(21)23-13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMZYBYGYKDTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCNC(=O)OCC1=CC=CC=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B3291842.png)

![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3291874.png)

![Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]-](/img/structure/B3291887.png)